Lesinurad URAT1 Inhibitory Potency Establishes the Pharmacophoric Necessity of the Cyclopropylnaphthalene-Triazole Scaffold
This intermediate is the direct synthetic precursor to lesinurad, which inhibits human URAT1 with an IC50 of 7.20 μM in HEK293 cell-based [8-14C]uric acid uptake assays. When the triazole scaffold is modified by replacing the naphthyltriazole core with a naphthyltriazolylmethane-based flexible linker, the URAT1 inhibitory activity increases dramatically—analogs 1j and 1m achieve IC50 values of 0.092 μM and 0.094 μM, respectively, representing 78- and 76-fold improvements over lesinurad [1]. More strikingly, the triazole-5-carboxylic acid bioisostere 1g reaches an IC50 of 0.032 μM, a 225-fold enhancement [2]. These data demonstrate that the cyclopropylnaphthalene-substituted triazole nucleus embodied by CAS 1533519-84-4 is the indispensable pharmacophoric core from which all potency-optimized URAT1 inhibitors are derived.
| Evidence Dimension | URAT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Lesinurad (synthesized from CAS 1533519-84-4): IC50 = 7.20 μM against human URAT1 |
| Comparator Or Baseline | Analog 1g: IC50 = 0.032 μM; Analog 1q: IC50 = 0.23 μM; Analog 1j: IC50 = 0.092 μM |
| Quantified Difference | 225-fold (1g), 31-fold (1q), and 78-fold (1j) more potent than lesinurad |
| Conditions | HEK293 cells stably expressing human URAT1; [8-14C]uric acid uptake inhibition assay |
Why This Matters
Procurement of this intermediate is decision-critical because it is the essential gateway to both the approved drug lesinurad and its higher-potency analogs; no alternative intermediate lacking the cyclopropylnaphthalene-triazole core can deliver this pharmacological profile.
- [1] Xiansheng Zhang et al. Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors. Letters in Drug Design & Discovery, 2017, 13(3). View Source
- [2] Jing-Wei Wu et al. Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as URAT1 inhibitors. Bioorg. Med. Chem. Lett., 2019, 29(3), 383-388. View Source
